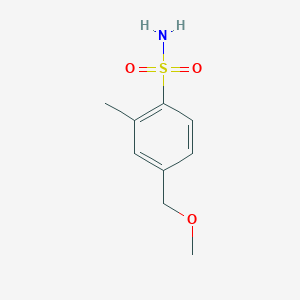

4-(Methoxymethyl)-2-methylbenzenesulfonamide

Descripción general

Descripción

4-(Methoxymethyl)-2-methylbenzenesulfonamide is an organic compound with a sulfonamide functional group It is characterized by the presence of a methoxymethyl group attached to the benzene ring, along with a methyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-methylbenzenesulfonamide typically involves the reaction of 4-(Methoxymethyl)-2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to isolate the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methoxymethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of sulfonamide derivatives, including 4-(Methoxymethyl)-2-methylbenzenesulfonamide. These compounds have been evaluated for their effectiveness against various bacterial strains, including resistant strains such as E. coli.

- Case Study : A study screened a library of pharmacologically active compounds, identifying several sulfonamide derivatives that exhibited significant inhibitory effects on VIM-2 beta-lactamase, a critical enzyme in antibiotic resistance. The compound 4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide demonstrated a Ki value of 1.4 ± 0.10 μM against VIM-2, indicating its potential as a chemical probe for further research in antibiotic resistance mechanisms .

Anticancer Potential

Sulfonamides are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.

- Research Findings : A series of novel sulfonamide derivatives were synthesized and tested against various cancer cell lines. Some compounds demonstrated cytotoxic effects, particularly against colon and breast cancer cells. The incorporation of triazine rings with sulfonamide structures has shown promise in enhancing the anticancer activity of these compounds .

| Compound | Cell Line Tested | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound 11 | HeLa | 6–7 | High cytotoxicity |

| Compound 12 | HCT-116 | 8–9 | Moderate cytotoxicity |

| Compound 13 | MCF-7 | 10–12 | Selective against tumor cells |

Agricultural Applications

Sulfonamide derivatives are also being investigated for their use as herbicides and plant growth regulators.

- Patent Insights : A patent describes the use of certain sulfonamide compounds as herbicides effective at low application rates for controlling unwanted vegetation while minimizing crop damage. The herbicidal activity is attributed to their ability to inhibit specific biochemical pathways in plants .

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing new sulfonamide derivatives, which may offer greener alternatives to traditional chemical synthesis.

- Innovative Techniques : A study reported an electrochemical strategy for generating hydroxyimino-cyclohexa-dien-ylidene haloniums that can be utilized in synthesizing new halo-N-hydroxysulfonamide derivatives. This method aims to reduce the toxicity associated with conventional nitro compounds used in drug synthesis .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of sulfonamide derivatives to various biological targets.

- Computational Analysis : A study performed molecular docking simulations on several sulfonamide compounds, revealing that some exhibited strong binding interactions with target proteins involved in bacterial resistance and cancer proliferation pathways. This computational approach aids in identifying promising candidates for further experimental validation .

Mecanismo De Acción

The mechanism of action of 4-(Methoxymethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methoxymethyl)-2-methylindole: Shares the methoxymethyl group but differs in the core structure.

4-(Methoxymethyl)-2-methylpyrrole: Similar functional groups but with a pyrrole ring instead of benzene.

4-(Methoxymethyl)-2-methylphenol: Contains a hydroxyl group instead of a sulfonamide.

Uniqueness

4-(Methoxymethyl)-2-methylbenzenesulfonamide is unique due to the presence of both the methoxymethyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-(Methoxymethyl)-2-methylbenzenesulfonamide is an organic compound characterized by a sulfonamide functional group and a methoxymethyl group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications.

The synthesis of this compound typically involves the reaction of 4-(Methoxymethyl)-2-methylbenzenesulfonyl chloride with ammonia or an amine, often conducted in organic solvents like dichloromethane or toluene under controlled conditions. The presence of both the methoxymethyl and sulfonamide groups contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to bind to specific enzymes or receptors. This binding can inhibit enzyme activity, disrupting various biological pathways. Such interactions are crucial for its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit varying degrees of antimicrobial activity. A study focused on VIM-2 inhibitors indicated that while some derivatives showed promise, this compound itself demonstrated limited efficacy against resistant strains of E. coli at high concentrations (60 μg/mL) compared to standard antibiotics like imipenem .

Anticancer Potential

The anticancer properties of sulfonamide derivatives have been explored extensively. For instance, similar compounds have been synthesized and tested against various cancer cell lines such as HeLa and MCF-7. These studies revealed significant cytotoxic effects, with some derivatives showing IC50 values as low as 6-7 μM against cancer cells while exhibiting higher IC50 values (18-20 μM) against non-tumor cells, indicating selective toxicity .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Methoxymethyl)-2-methylindole | Indole core with methoxymethyl group | Potentially active, but specific data lacking |

| 4-(Methoxymethyl)-2-methylpyrrole | Pyrrole ring structure | Limited studies available |

| 4-(Methoxymethyl)-2-methylphenol | Hydroxyl group instead of sulfonamide | Known for antioxidant properties |

This table highlights the distinctiveness of this compound due to its dual functional groups, which may confer specific biological activities not present in other similar compounds.

Case Studies

Case studies exploring the biological activity of sulfonamides have provided insights into their mechanisms and therapeutic potentials. For instance, a longitudinal study examined patient responses to sulfonamide-based treatments for bacterial infections, revealing varying efficacy based on bacterial resistance patterns. Such studies underscore the importance of understanding individual compound behavior in clinical settings .

Propiedades

IUPAC Name |

4-(methoxymethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7-5-8(6-13-2)3-4-9(7)14(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAOJBOACIKOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)COC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549134-68-0 | |

| Record name | 4-(methoxymethyl)-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.